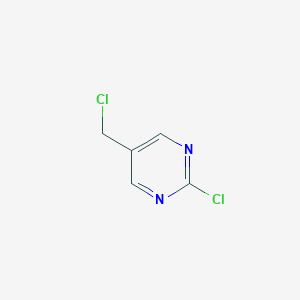

2-Chloro-5-(chloromethyl)pyrimidine

Description

Structural Classification and Nomenclature

From a chemical standpoint, 2-Chloro-5-(chloromethyl)pyrimidine is classified as a heterocyclic compound. Specifically, it belongs to the pyrimidine (B1678525) family, which are aromatic rings containing two nitrogen atoms at positions 1 and 3. wjahr.comossila.com The systematic IUPAC name for this compound is this compound. It is also known by synonyms such as Pyrimidine, 2-chloro-5-(chloromethyl)-. cymitquimica.com

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 148406-13-7 |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 g/mol |

| InChI Key | YRUNFEZOQMZEET-UHFFFAOYSA-N |

Data sourced from multiple chemical databases. cymitquimica.comclearsynth.comsinfoochem.com

The structure of this compound is characterized by a pyrimidine ring with a chlorine atom attached at the second position and a chloromethyl group (-CH₂Cl) at the fifth position.

The pyrimidine scaffold is a cornerstone in the fields of medicinal and agrochemical chemistry. nih.govresearchgate.net Nitrogen-containing heterocyclic compounds are a structural motif in a vast number of natural products and pharmaceuticals. mdpi.com Pyrimidine derivatives are of particular interest due to their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net This broad spectrum of activity is attributed to the ability of the pyrimidine ring to interact with various biological targets like enzymes and nucleic acids. nih.gov In agrochemistry, pyrimidine derivatives are integral to the development of herbicides and insecticides. chemicalbook.com

Academic Relevance and Research Focus

The scientific community's interest in this compound stems primarily from its utility as a reactive intermediate in organic synthesis.

This compound is a valuable precursor for the synthesis of a wide range of more complex molecules. The two chlorine atoms on the compound have different reactivities, allowing for selective chemical transformations. This makes it a key intermediate in multi-step synthetic pathways. For instance, it is a crucial component in the synthesis of certain neonicotinoid insecticides. chemicalbook.com

A recent study highlighted the use of this compound in a continuous flow reactor for the efficient synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine, a key intermediate for new bioactive compounds. asianpubs.org This demonstrates the compound's role in modern, efficient synthetic methodologies.

Current research involving this compound is focused on the development of novel bioactive molecules. A 2025 study explored the synthesis of new derivatives by reacting a key intermediate derived from this compound with various aromatic aldehydes to form hydrazone compounds. asianpubs.org These new compounds showed promising antimicrobial and anti-malarial effects, indicating the potential for developing new therapeutic agents. asianpubs.org

Challenges in the use of this compound often relate to managing the reactivity of its two chloro-substituents to achieve the desired synthetic outcome. Researchers continue to explore new catalysts and reaction conditions to improve the selectivity and efficiency of reactions involving this versatile building block.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBBRNCDFILGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622061 | |

| Record name | 2-Chloro-5-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148406-13-7 | |

| Record name | 2-Chloro-5-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 2 Chloro 5 Chloromethyl Pyrimidine

Classical and Evolving Synthetic Routes

The traditional and more recently developed pathways to 2-chloro-5-(chloromethyl)pyrimidine highlight the ingenuity of synthetic chemists in manipulating heterocyclic structures. These routes can be broadly categorized into those starting from pyrimidine-5-carboxylic acid derivatives and those originating from 2-chloro-5-methylpyrimidine (B1361109).

Multi-step syntheses are fundamental to constructing complex molecules like this compound from simpler, more readily available starting materials. These approaches allow for the sequential introduction of the necessary functional groups onto the pyrimidine (B1678525) core.

A logical and common strategy for the synthesis of this compound involves the manipulation of the carboxyl group at the 5-position of a 2-chloropyrimidine (B141910) ring. This typically involves an initial esterification followed by reduction and subsequent chlorination.

Multi-step Synthesis Approaches

Conversion of Pyridine-5-carboxylic Acid Derivatives

Halogenation and Esterification

The journey often commences with a suitable pyrimidine precursor which is first halogenated at the 2-position and then esterified at the 5-position. For instance, 2-chloropyrimidine-5-carboxylic acid can be esterified to its corresponding ethyl ester. One common method for this transformation is the reaction of the carboxylic acid with ethanol (B145695) in the presence of a dehydrating agent like thionyl chloride (SOCl₂), typically under reflux conditions.

The resulting ethyl 2-chloropyrimidine-5-carboxylate is a key intermediate, providing a stable yet reactive handle for the subsequent reduction step.

Reduction and Chlorination

The ester group of ethyl 2-chloropyrimidine-5-carboxylate is then reduced to a hydroxymethyl group. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is often employed for this transformation. researchgate.netlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). It is crucial to note that the pyrimidine ring itself can sometimes be susceptible to reduction by LiAlH₄, leading to dihydropyrimidine (B8664642) byproducts. researchgate.net Therefore, careful control of reaction conditions, such as temperature and reaction time, is essential to selectively reduce the ester functionality.

The final step in this sequence is the conversion of the newly formed hydroxymethyl group into the target chloromethyl group. This is a classic transformation that can be effectively achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The reaction of 2-chloro-5-(hydroxymethyl)pyrimidine with thionyl chloride, often in an inert solvent, replaces the hydroxyl group with a chlorine atom to yield the desired this compound.

Table 1: Key Intermediates and Reagents in the Carboxylic Acid Route

| Intermediate/Reagent | Chemical Formula | Role in Synthesis |

| 2-Chloropyrimidine-5-carboxylic acid | C₅H₃ClN₂O₂ | Starting material for esterification. |

| Ethanol | C₂H₅OH | Reactant for esterification. |

| Thionyl Chloride | SOCl₂ | Dehydrating and chlorinating agent. |

| Ethyl 2-chloropyrimidine-5-carboxylate | C₇H₇ClN₂O₂ | Intermediate for reduction. |

| Lithium Aluminum Hydride | LiAlH₄ | Reducing agent for the ester group. |

| 2-Chloro-5-(hydroxymethyl)pyrimidine | C₅H₅ClN₂O | Intermediate for chlorination. |

An alternative synthetic strategy begins with 2-chloro-5-methylpyrimidine. This approach hinges on the selective chlorination of the methyl group at the 5-position.

Routes from 2-Chloro-5-methylpyridine

Branched-Chain Chlorination with Catalysts

The direct chlorination of the methyl group of 2-chloro-5-methylpyrimidine to form the chloromethyl derivative is typically a radical substitution reaction. This type of reaction is often initiated by UV light or a radical initiator. For the analogous transformation in the pyridine (B92270) series, radical initiators such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN) are used in conjunction with a chlorinating agent like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS). google.comgoogle.comgoogle.com

The reaction proceeds via a free radical chain mechanism, where a chlorine radical abstracts a hydrogen atom from the methyl group, forming a benzyl-type radical. This radical then reacts with a chlorine source to form the desired product and a new chlorine radical, which continues the chain. The use of a catalyst can enhance the reaction's efficiency and selectivity.

It is important to control the reaction conditions to avoid over-chlorination, which would lead to the formation of dichloromethyl and trichloromethyl byproducts. The choice of solvent, temperature, and the stoichiometry of the chlorinating agent are critical parameters in maximizing the yield of the desired monochlorinated product.

Table 2: Reagents for Branched-Chain Chlorination

| Reagent | Chemical Formula | Function |

| 2-Chloro-5-methylpyrimidine | C₅H₅ClN₂ | Starting material. |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Chlorinating agent. |

| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | Radical initiator. |

| Carbon Tetrachloride | CCl₄ | Inert solvent. |

Cyclization Reactions

Cyclization reactions are fundamental to forming the core pyrimidine ring structure. These methods involve the intramolecular or intermolecular condensation of acyclic precursors to build the heterocyclic system.

The cyclopentadiene-acrolein route is a notable pathway for synthesizing heterocyclic compounds. While it is predominantly documented for the synthesis of the related compound 2-chloro-5-chloromethylpyridine, its principles are relevant to heterocyclic chemistry. patsnap.comgoogle.com This route, invented by the American Rayleigh Company, is favored by many manufacturers for pyridine synthesis as it allows for the direct preparation of the final product via a cyclization reaction, which can help avoid the generation of by-products often seen in other chlorination processes. google.com The application of this specific route for the direct synthesis of this compound is not extensively detailed in the reviewed literature, which primarily associates it with pyridine derivatives. patsnap.comgoogle.com

The selection of appropriate reagents and the fine-tuning of reaction conditions are critical for successful chlorination and cyclization. A key innovation in this area involves the substitution of traditional chlorinating agents like phosphorus oxychloride with alternatives to improve the environmental profile of the synthesis. patsnap.com

One method for synthesizing chlorinated pyrimidines involves the reaction of imidoyl chloride compounds with phosgene (B1210022) (COCl₂) or its safer, solid equivalents like diphosgene and triphosgene. patsnap.comgoogle.com This approach can form the pyrimidine ring while simultaneously introducing the chloro-substituent. google.com The use of these phosgene-based reagents can circumvent the problems associated with phosphorus oxychloride, such as the large-scale discharge of phosphorous wastewater. patsnap.com

For the chlorination of existing hydroxypyrimidines, which is a common step in many synthetic strategies, phosphorus oxychloride (POCl₃) remains a widely used reagent. nih.gov Optimized, large-scale protocols have been developed that use equimolar amounts of POCl₃ with a base like pyridine in a sealed reactor. nih.gov This method is efficient for a variety of hydroxylated nitrogen-containing heterocycles. nih.gov

The reaction conditions for these cyclization and chlorination steps are crucial for achieving high yields and purity.

Table 1: Chlorination Cyclization Reagents and Conditions

| Reagent(s) | Substrate Type | Temperature | Duration | Notes | Source(s) |

|---|---|---|---|---|---|

| Phosgene (or equivalents) | Imidoyl Chlorides | N/A | N/A | Forms the chlorinated pyrimidine ring directly. | google.com |

| Triphosgene, Diphosgene | Intermediate IV (from Cyclopentadiene-Acrolein route for pyridines) | 60°C - 110°C (Optimal: 70°C - 80°C) | 0.5 - 8 hours (dropwise addition) | Aims to reduce phosphorous waste. | patsnap.comgoogle.com |

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to create more sustainable and environmentally benign processes. tandfonline.comeurekaselect.com The synthesis of pyrimidine derivatives is an active area for the application of these principles. researchgate.net

A primary goal of green chemistry is the reduction or elimination of waste, particularly hazardous waste, at its source. eurekaselect.com In traditional syntheses of chlorinated heterocycles, the use of reagents like phosphorus oxychloride and solvents such as Dimethyl Formamide (DMF) can lead to significant environmental burdens, including the generation of phosphorous-containing wastewater with high Chemical Oxygen Demand (COD). patsnap.com

To combat this, researchers have explored several strategies:

Alternative Reagents: As mentioned, replacing phosphorus oxychloride with solid phosgene or diphosgene can thoroughly address the issue of phosphorous waste. patsnap.com

Catalytic Processes: The use of reusable catalysts, such as nanocrystalline MgO or nano-SiO₂, can lead to higher yields, lower costs, and reduced environmental impact. eurekaselect.comresearchgate.net

Green Solvents: Shifting from conventional organic solvents to environmentally friendly alternatives like water can dramatically improve the sustainability of a reaction. eurekaselect.comresearchgate.net

Solvent-Free Reactions: Conducting reactions under solvent-free conditions is another effective strategy, often involving techniques like microwave or ultrasonic irradiation, which can lead to rapid and efficient synthesis. eurekaselect.comnih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing solvent usage, and decreasing waste. researchgate.netacs.org

These green approaches align with the principles of atom economy and waste prevention. eurekaselect.com Interestingly, nature employs similar principles of efficiency; the salvage pathway for pyrimidine metabolism allows cells to recycle nucleotide bases, conserving the energy and resources that would be required for de novo (from scratch) synthesis. creative-proteomics.comyoutube.com This biological recycling is analogous to the chemical goal of minimizing waste by reusing and recycling materials. creative-proteomics.com

Iii. Reactivity and Mechanistic Organic Chemistry of 2 Chloro 5 Chloromethyl Pyrimidine

Nucleophilic Substitution Reactions

Nucleophilic substitution is a prominent reaction pathway for 2-chloro-5-(chloromethyl)pyrimidine, with both the side-chain and the pyrimidine (B1678525) ring being susceptible to attack, depending on the reaction conditions and the nature of the nucleophile.

The chloromethyl group (-CH₂Cl) at the 5-position of the pyrimidine ring is a primary alkyl halide and is thus highly susceptible to Sₙ2 reactions. The chlorine atom in this group is readily displaced by a variety of nucleophiles.

The chloromethyl group readily reacts with various nucleophiles such as amines, thiols, and alcohols. These reactions typically proceed via a standard Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion.

For instance, treatment of this compound with primary or secondary amines leads to the formation of the corresponding 5-(aminomethyl)-2-chloropyrimidine derivatives. Similarly, reactions with thiols and alcohols (or their corresponding thiolates and alkoxides) yield 5-(thiomethyl)- and 5-(alkoxymethyl)-2-chloropyrimidines, respectively. The general scheme for these reactions is depicted below:

Scheme 1: Nucleophilic Substitution at the Chloromethyl Group

Cl-C₅H₃N₂-CH₂Cl + Nu⁻ → Cl-C₅H₃N₂-CH₂-Nu + Cl⁻

(where Nu⁻ = R₂N⁻, RS⁻, RO⁻)

A study on the related compound, 4-dimethylamino-2-methoxy-3-trifluoroacetylquinoline, demonstrated that with various nucleophiles like amines, thiols, and alcohols, a chemoselective substitution occurs. clockss.org This highlights the nuanced reactivity that can be expected with heterocyclic compounds bearing multiple reactive sites.

Table 1: Examples of Nucleophilic Substitution Reactions at the Chloromethyl Group

| Nucleophile | Reagent Example | Product Type |

| Amine | Diethylamine | 5-(Diethylaminomethyl)-2-chloropyrimidine |

| Thiol | Sodium thiomethoxide | 2-Chloro-5-(methylthiomethyl)pyrimidine |

| Alcohol | Sodium ethoxide | 2-Chloro-5-(ethoxymethyl)pyrimidine |

This table presents hypothetical products based on the known reactivity of the chloromethyl group.

The formation of hydrazone compounds from this compound can be envisioned through a multi-step process. One plausible pathway involves the initial reaction of the chloromethyl group with a suitable hydrazine (B178648) derivative. For example, hydrazine hydrate (B1144303) can act as a nucleophile, displacing the chlorine atom of the chloromethyl group. Subsequent oxidation or rearrangement could then lead to the formation of a hydrazone. A related study describes the formation of a hydrazone from bis(2-chloroprop-2-en-1-yl)sulfide in a hydrazine hydrate–alkali medium, suggesting that such transformations are feasible under specific conditions. researchgate.net

The pyrimidine ring in this compound is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine atom at the C2 position is the primary site for this type of reaction. The presence of the electron-withdrawing nitrogen atoms in the ring activates the chloro-substituent towards displacement by nucleophiles.

The reactivity of the C2-chloro group is generally lower than that of the chloromethyl group. Therefore, selective substitution at the C2 position often requires harsher reaction conditions or the use of a catalyst. For example, heating 2-chloropyrimidine (B141910) with amines can lead to the formation of 2-aminopyrimidines. researchgate.net The electrophilicity of the pyrimidine ring can be further influenced by substituents. For instance, the presence of an electron-withdrawing group like a nitro group can significantly enhance the rate of nucleophilic substitution. rsc.org

Reactivity of the Chloromethyl Group

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied in the synthesis of complex organic molecules, including agrochemicals and pharmaceuticals. nih.govacs.org this compound can participate in such reactions, primarily through its C2-chloro substituent.

The chlorine atom on the pyrimidine ring of this compound can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. fiveable.me These reactions typically involve the use of a palladium catalyst, often in the form of a palladium(0) complex, and a suitable ligand. tcichemicals.com

In a typical Suzuki coupling, the this compound would be reacted with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle generally involves the oxidative addition of the palladium(0) complex to the C-Cl bond, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki | Phenylboronic acid | 2-Phenyl-5-(chloromethyl)pyrimidine |

| Stille | Tributyl(vinyl)tin | 2-Vinyl-5-(chloromethyl)pyrimidine |

| Heck | Styrene | 2-(2-Phenylethenyl)-5-(chloromethyl)pyrimidine |

This table illustrates potential applications of palladium-catalyzed cross-coupling reactions with this compound.

The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. tcichemicals.com The development of highly active palladium catalysts has enabled the use of less reactive aryl chlorides as substrates. tcichemicals.com

Other Metal-Catalyzed Coupling Approaches

Beyond Suzuki and Negishi couplings, this compound is a potential substrate for other important C-C and C-N bond-forming reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds between aryl halides and amines. wikipedia.org The amination of polychloropyrimidines has been shown to be highly regioselective. Using palladium catalysts with specialized dialkylbiarylphosphine ligands, amination can be directed specifically to the 2-position of dichloropyrimidines. mit.eduresearchgate.net This makes it a highly relevant transformation for derivatizing the 2-position of this compound.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst, to form internal alkynes. organic-chemistry.orgwikipedia.org It is a powerful method for introducing alkynyl moieties. The reaction is broadly applicable and has been used for the chemoselective coupling at the C-5 position of iodinated pyrimidine nucleotides. nih.gov It is expected to proceed at the C2-Cl position of the title compound under standard Sonogashira conditions.

Heck Reaction: The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction would couple an alkene at the 2-position of the pyrimidine ring, offering a route to styrenyl-type derivatives.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr). Reactions that are common for electron-rich aromatic systems, such as nitration or Friedel-Crafts acylation, are generally not feasible on the pyrimidine ring itself without the presence of strong electron-donating groups, which are absent in this compound.

Given the low reactivity of the pyrimidine ring towards electrophiles, predicting the outcome of forced SEAr reactions is challenging experimentally. Computational chemistry provides valuable tools for this purpose. Methods like the semiempirical quantum mechanics-based RegioSQM can predict the most likely site of electrophilic attack by calculating the free energies of protonation at each aromatic C-H position. The carbon atom with the lowest protonation free energy is identified as the most nucleophilic center and, therefore, the most probable site of electrophilic attack. While experimental validation on this compound is lacking due to the harsh conditions required, these computational models serve as a predictive guide for synthetic planning.

Functional Group Interconversions of the Chloromethyl Moiety

The chloromethyl group at the 5-position is a versatile functional handle that undergoes reactions typical of a benzylic halide.

The chloromethyl group can be oxidized to the corresponding aldehyde, 2-chloro-5-formylpyrimidine. This transformation provides a key intermediate for further synthetic elaborations, such as reductive amination or Wittig reactions. Various methods for the oxidation of benzylic-type halides can be employed. While specific literature for the oxidation of this compound is sparse, common reagents for this type of transformation include dimethyl sulfoxide (B87167) (DMSO) based oxidations (e.g., Kornblum oxidation) or reactions involving hexamethylenetetramine (Sommelet reaction). These methods allow for the conversion of the chloromethyl group to a valuable carbonyl functionality.

Reduction Reactions

The reduction of this compound can proceed via several pathways, primarily involving the dehalogenation of the C2-chloro substituent and the reduction of the chloromethyl group. While specific literature on the reduction of this particular compound is scarce, the reactivity can be inferred from general principles of heterocyclic and organohalide chemistry.

Catalytic hydrogenation is a principal method for the reduction of chloropyrimidines. oregonstate.edu The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, palladium-based catalysts are commonly employed for dehalogenation. oregonstate.edu

Table 1: Potential Reduction Reactions of this compound

| Reagent/Catalyst | Potential Product(s) | Reaction Type |

| H₂, Pd/C | 2-Chloro-5-methylpyrimidine (B1361109) | Selective reduction of the chloromethyl group |

| H₂, Pd/C, base | 5-(Chloromethyl)pyrimidine or 5-Methylpyrimidine | Dehalogenation of the C2-chloro group and potentially the chloromethyl group |

| NaBH₄ | 2-Chloro-5-(hydroxymethyl)pyrimidine | Reduction of the chloromethyl group to a hydroxymethyl group |

| LiAlH₄ | 5-(Hydroxymethyl)pyrimidine or further reduced products | Reduction of both chloro substituents and potentially the pyrimidine ring |

This table represents potential reactions based on general chemical principles, as direct experimental data for this compound is limited in the reviewed literature.

The mechanism of catalytic hydrogenation over a palladium catalyst typically involves the oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis. The presence of a base is often required to neutralize the HCl formed during the reaction, which can otherwise poison the catalyst. oregonstate.edu The relative reactivity of the aryl chloride versus the benzylic-like chloride can be influenced by steric and electronic factors.

Cyclization Reactions

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused pyrimidine heterocycles. These reactions typically involve a nucleophilic attack at the C2 position, displacing the chloride, followed by an intramolecular cyclization involving the chloromethyl group, or vice-versa.

A common strategy for the synthesis of fused pyrimidines, such as thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines, involves the reaction of a substituted pyrimidine with a binucleophile. nih.govnih.gov In the case of this compound, it can act as the electrophilic component in reactions with various nucleophiles, leading to the formation of five- or six-membered rings fused to the pyrimidine core.

For example, reaction with a nucleophile containing a thiol or hydroxyl group can lead to the formation of thieno- or furo-fused systems, respectively. The initial step would likely be the substitution of the more labile C2-chloro group, followed by an intramolecular Williamson ether or thioether synthesis.

Table 2: Potential Cyclization Reactions of this compound

| Reactant | Potential Product | Fused Ring System |

| Ethanedithiol | Dihydrothiazolo[3,2-a]pyrimidinium derivative | Thiazole |

| 2-Aminoethanethiol | Tetrahydroimidazo[2,1-b]thiazine derivative | Imidazothiazine |

| Ethyl 2-mercaptoacetate | Thieno[2,3-d]pyrimidin-4(3H)-one derivative | Thiophene (B33073) |

| Ethyl 2-hydroxyacetate | Furo[2,3-d]pyrimidin-4(3H)-one derivative | Furan (B31954) |

This table illustrates plausible cyclization reactions based on the known reactivity of similar heterocyclic systems. Specific reaction conditions would need to be optimized.

The synthesis of various fused pyrimidine systems highlights the versatility of chloropyrimidines in constructing complex molecular architectures. organic-chemistry.orgnih.gov The general approach often involves a cyclocondensation reaction, which underscores the potential of this compound as a building block in medicinal and materials chemistry. nih.gov

Iv. Derivatization and Functionalization of 2 Chloro 5 Chloromethyl Pyrimidine

Synthesis of Novel Pyrimidine (B1678525) Derivatives

The scaffold of 2-Chloro-5-(chloromethyl)pyrimidine serves as a valuable building block for constructing more complex molecular architectures. While classic pyrimidine ring syntheses often build the core from acyclic precursors, the pre-formed, difunctional nature of this compound allows for its incorporation into novel derivatives through various reaction pathways.

Condensation reactions are a cornerstone of heterocyclic chemistry for building ring systems. The Biginelli reaction, a well-known acid-catalyzed three-component reaction, exemplifies this by combining an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidones. organic-chemistry.orgnih.gov Similarly, guanidine (B92328) can be condensed with β-dicarbonyl compounds or other suitable electrophiles to construct the 2-aminopyrimidine (B69317) core. nih.govrsc.org

While this compound is not typically a starting material for these foundational condensation reactions that form the pyrimidine ring itself, its electrophilic centers are highly reactive toward the nucleophilic reagents common in these syntheses. The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution (SNAr) by the amino or imino groups of guanidines, amidines, and ureas. Concurrently, the C-5 chloromethyl group can be displaced by these same nucleophiles. This reactivity is generally exploited for functionalization at these positions rather than for de novo pyrimidine ring formation. For instance, a patent describes the synthesis of 2-chloro-5-aminopyrimidine from 5-nitrouracil, which involves chlorination followed by reduction, highlighting a different synthetic route to related functionalized pyrimidines. google.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to create complex molecules, minimizing waste and saving time. organic-chemistry.org The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. organic-chemistry.orgnih.gov

As with condensation reactions, this compound is best viewed as a product of a synthetic sequence rather than a primary building block for MCRs that construct the pyrimidine core. The utility of MCRs lies in creating the initial heterocyclic framework from simpler, acyclic components. organic-chemistry.orgnih.gov However, the functional handles on this compound allow for its use in subsequent MCRs or tandem reactions to build more elaborate structures. For example, after converting the chloromethyl group to a more suitable functional group, the entire molecule could participate in further transformations.

A powerful strategy for creating novel fused-ring systems involves the intramolecular cyclization of suitably derivatized pyrimidines. The two reactive centers of this compound provide an ideal platform for introducing functionalities that can subsequently react with each other to form a new ring. A common approach is the synthesis of imidazo[1,2-a]pyrimidines, which are bioisosteres of purine (B94841) bases and exhibit a wide range of pharmacological properties. nih.govrsc.org

The general synthesis of imidazo[1,2-a]pyrimidines involves the reaction of a 2-aminopyrimidine with an α-haloketone. nih.gov Starting from this compound, a derivative suitable for intramolecular cyclization can be prepared. For example, the C-5 chloromethyl group can be converted to a nucleophilic aminomethyl group via reaction with ammonia (B1221849). prepchem.com The C-2 chloro group can then be displaced by a reagent that introduces a second electrophilic site, leading to a precursor that can cyclize.

Alternatively, and more directly, a derivative of this compound can be designed to undergo an intramolecular SNAr reaction. Research on related 6-chloropyrimidines bearing a pendant amine at the 5-position has shown they can undergo intramolecular SNAr to form fused tetrahydrooxazepine rings. nih.gov A similar strategy could be envisioned where the chloromethyl group is first converted to a linker bearing a terminal amine, which could then displace the C-2 chlorine to form a fused heterocyclic system. This approach is instrumental in generating diverse libraries of fused pyrimidines, such as pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrazines. nih.govnih.gov

Strategic Modification at Pyrimidine Positions

The primary utility of this compound in synthetic chemistry is its role as a difunctional electrophile, allowing for sequential or selective modification at the C-2 and C-5 positions.

The two chlorine-containing groups on the molecule exhibit different types of reactivity, which can be exploited for selective functionalization.

C-2 Functionalization: The chlorine atom at the C-2 position is attached directly to the electron-deficient pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com A wide variety of nucleophiles, including amines, alcohols/alkoxides, and thiols, can displace the C-2 chloride. wuxiapptec.comrsc.org This reaction is a fundamental method for introducing diversity at this position. For example, the reaction of 2,4-dichloropyrimidines with amines is a common strategy, and the regioselectivity can be controlled by substituents and reaction conditions. wuxiapptec.commit.edu In a related system, 2-chloropyridines readily react with glutathione, demonstrating the susceptibility of the C-2 position to attack by soft nucleophiles. nih.govresearchgate.net

C-5 Functionalization: The chloromethyl group at the C-5 position behaves like a benzylic halide. It is highly reactive toward nucleophilic substitution (SN2) reactions. This allows for the introduction of a vast array of functional groups by reaction with corresponding nucleophiles. For example, a study on the analogous compound, 2-chloro-5-(chloromethyl)pyridine, demonstrated its reaction with hydrazine (B178648) to form a hydrazinylmethyl derivative, which was then converted to various hydrazones. asianpubs.org Another preparation shows the reaction with aqueous ammonia to yield 5-(aminomethyl)-2-chloropyridine. prepchem.com Similarly, reaction with alcohols, thiols, or cyanide would yield ethers, thioethers, and nitriles, respectively, attached to the C-5 methyl carbon.

This differential reactivity allows for a stepwise functionalization approach. Typically, the more labile C-5 chloromethyl group can be reacted first under milder conditions, followed by the SNAr reaction at the more resilient C-2 chloro position, which may require harsher conditions or catalysis.

Table 1: Examples of Functionalization Reactions

| Position | Reagent | Product Type |

|---|---|---|

| C-2 | Amines (R-NH₂) | 2-Amino-5-(chloromethyl)pyrimidine |

| C-2 | Alkoxides (R-O⁻) | 2-Alkoxy-5-(chloromethyl)pyrimidine |

| C-2 | Thiols (R-SH) | 2-(Alkylthio)-5-(chloromethyl)pyrimidine |

| C-5 | Ammonia (NH₃) | 2-Chloro-5-(aminomethyl)pyrimidine |

| C-5 | Hydrazine (N₂H₄) | 2-Chloro-5-(hydrazinylmethyl)pyrimidine |

| C-5 | Cyanide (CN⁻) | (2-Chloro-pyrimidin-5-yl)acetonitrile |

The reactivity of one site on the this compound molecule is influenced by the substituent present at the other site. Understanding these electronic and steric effects is crucial for designing selective synthetic strategies.

The rate of nucleophilic aromatic substitution at the C-2 position is highly sensitive to the electronic nature of other substituents on the ring. researchgate.netepfl.ch For 2-chloropyridines, it has been shown that electron-withdrawing substituents generally increase the reaction rate, while the effect of substituents at the 5-position is particularly notable for enhancing the rate of displacement at C-2. epfl.ch The chloromethyl group at C-5, being mildly electron-withdrawing, activates the C-2 position toward nucleophilic attack compared to an unsubstituted 2-chloropyrimidine (B141910).

Conversely, once a substitution has been performed at the C-2 position, the new substituent will modulate the reactivity of the C-5 chloromethyl group.

Introduction of an Electron-Withdrawing Group (EWG): If the C-2 chlorine is replaced by a stronger electron-withdrawing group, such as a sulfone (-SO₂R), the electron density of the ring would be further lowered. This would increase the electrophilicity of the C-5 chloromethyl group, making it more susceptible to nucleophilic attack.

Quantum mechanics calculations on substituted dichloropyrimidines have confirmed that regioselectivity is highly sensitive to both steric and electronic effects. wuxiapptec.com For example, in 2-MeSO₂-4-chloropyrimidine, the selectivity of nucleophilic attack at C-2 versus C-4 is dictated by the nature of the nucleophile, with hard nucleophiles like alkoxides favoring C-2. wuxiapptec.com These principles highlight the intricate electronic interplay between the functional groups, which must be considered when planning multi-step syntheses involving the this compound scaffold.

Synthesis of Fused Pyrimidine Systems

The construction of bicyclic systems from this compound involves an initial substitution reaction at one of the chloro positions, followed by an intramolecular cyclization. The specific nature of the nucleophile used in the initial step dictates the type of heterocyclic ring that is fused to the pyrimidine core.

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives from this compound is predicated on the introduction of a hydrazine moiety, which contains the requisite adjacent nitrogen atoms for the formation of the pyrazole (B372694) ring. The general strategy involves an initial nucleophilic aromatic substitution at the C2 position of the pyrimidine ring by hydrazine, followed by an intramolecular cyclization.

The first step is the hydrazinolysis of the 2-chloro substituent. This reaction is typically carried out by treating this compound with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol (B145695). This substitution is generally facile due to the electron-deficient nature of the pyrimidine ring. The product of this reaction is 2-hydrazinyl-5-(chloromethyl)pyrimidine.

Following the formation of the hydrazinyl intermediate, an intramolecular cyclization can be induced to form the fused pyrazole ring. This step involves the nucleophilic attack of the terminal nitrogen of the hydrazine group onto the electrophilic carbon of the chloromethyl group at the C5 position. This reaction forms the N-N bond and the five-membered pyrazole ring, leading to the formation of a dihydropyrazolo[3,4-d]pyrimidine intermediate, which can subsequently aromatize to yield the final pyrazolo[3,4-d]pyrimidine derivative. The specific conditions for this cyclization, such as the use of a base to facilitate the nucleophilic attack, can be optimized to improve yields. While numerous methods exist for the synthesis of pyrazolo[3,4-d]pyrimidines from various precursors mdpi.comnih.govnih.govresearchgate.net, the pathway commencing with this compound capitalizes on the inherent reactivity of its two distinct chloro-substituents.

Table 1: Proposed Synthesis of Pyrazolo[3,4-d]pyrimidine Derivative

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1 | This compound | Hydrazine hydrate, Ethanol | 2-Hydrazinyl-5-(chloromethyl)pyrimidine |

| 2 | 2-Hydrazinyl-5-(chloromethyl)pyrimidine | Base (e.g., Triethylamine) | 4,5-Dihydropyrazolo[3,4-d]pyrimidine derivative |

The synthesis of thieno[3,2-d]pyrimidines typically involves the construction of the pyrimidine ring onto a pre-functionalized thiophene (B33073) core. nih.gov A thorough review of the scientific literature indicates that there are no established, documented synthetic methods for the preparation of thieno[3,2-d]pyrimidine (B1254671) derivatives that utilize this compound as the starting material for the construction of the fused thiophene ring.

Similar to the synthesis of thieno[3,2-d]pyrimidines, the common strategies for obtaining furo[3,2-d]pyrimidine (B1628203) scaffolds involve the cyclization of pyrimidine precursors onto an existing furan (B31954) ring. nih.govbeilstein-journals.org Extensive searches of chemical databases and the scientific literature did not yield any specific or general methods for the synthesis of furo[3,2-d]pyrimidines starting from this compound.

Spectroscopic Data for this compound Not Publicly Available

A thorough review of scientific literature and chemical databases reveals a lack of published spectroscopic data for the compound this compound (CAS No. 148406-13-7). Despite its availability from some chemical suppliers, detailed experimental data required for a comprehensive spectroscopic analysis article, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), are not present in the public domain.

Searches for this compound are frequently confounded by results for the structurally similar but distinct analogue, 2-Chloro-5-(chloromethyl)pyridine (CAS No. 70258-18-3). While extensive spectroscopic information is available for the pyridine (B92270) derivative, the specific data for the pyrimidine-based compound remains elusive.

Consequently, it is not possible to provide an article on the spectroscopic characterization and structural elucidation of this compound that meets the required standards of scientific accuracy and detail as outlined in the request. The necessary experimental findings for the following analytical techniques have not been located in published sources:

¹H NMR and ¹³C NMR: No spectral data, including chemical shifts and coupling constants, were found.

2D NMR (COSY, HSQC, HMBC): No correlation spectra are available to confirm assignments and elucidate complex structural features.

IR and Raman Spectroscopy: No vibrational spectra have been published to identify functional groups and analyze the molecule's vibrational modes.

High-Resolution Mass Spectrometry: No mass spectrometry data is available to confirm the elemental composition and molecular weight with high precision.

Without access to this primary data, a scientifically sound article on the spectroscopic characterization of this compound cannot be generated.

V. Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography

Following an extensive search of scientific literature and crystallographic databases, no specific experimental data for the single-crystal X-ray diffraction, analysis of intermolecular interactions, or Hirshfeld surface analysis of 2-Chloro-5-(chloromethyl)pyrimidine could be located.

While crystallographic studies are available for structurally similar compounds, such as the pyridine (B92270) analog 2-chloro-5-(chloromethyl)pyridine, this information is not directly applicable to the pyrimidine (B1678525) derivative requested. The difference in the heterocyclic core (pyrimidine versus pyridine) significantly alters the electronic and steric properties of the molecule, which in turn dictates its crystal packing, intermolecular interactions, and the resulting crystallographic data.

Therefore, without access to a published crystal structure or associated data for this compound, a scientifically accurate and detailed discussion of its X-ray crystallography and supramolecular interactions as per the requested outline cannot be provided at this time.

Vi. Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Chloro-5-(chloromethyl)pyrimidine, DFT calculations offer insights into its geometry, stability, and reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, is performed to find the most stable conformation of the molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net For a related compound, 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine, the optimized geometric parameters, including bond lengths and angles, calculated using DFT, showed good agreement with experimental data obtained from X-ray crystallography. researchgate.net For instance, the calculated Cl1–C2 bond length was 1.758 Å, which is comparable to the experimentally determined value of 1.739 Å. researchgate.net The optimized structure of a similar pyrimidine (B1678525) derivative was found to have a non-planar geometry. The electronic structure of pyrimidine derivatives is characterized by the distribution of electrons, which can be analyzed through various computational approaches. rsc.orgnih.gov

Table 1: Selected Optimized Geometrical Parameters for a Related Pyrimidine Derivative

| Parameter | Experimental (Å) researchgate.net | Calculated (B3LYP/6-311++G(d,p)) (Å) researchgate.net |

|---|---|---|

| Cl1–C2 | 1.739 | 1.758 |

| N1–C2 | 1.306 | 1.312 |

| C5–C6 | 1.376 | 1.395 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. libretexts.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides information about the molecule's reactivity. researchgate.netlibretexts.org A smaller HOMO-LUMO gap suggests higher reactivity. libretexts.org

In a study of a related triazolopyridine derivative, the HOMO was located on the 1,2,4-triazolo[4,3-a]pyridine ring, the benzene (B151609) ring, and the thioether group, while the LUMO was mainly located on the 1,2,4-triazolo[4,3-a]pyridine ring. researchgate.netmdpi.com This distribution suggests that electron transition occurs from the benzene ring to the triazolopyridine ring. researchgate.net The calculated HOMO-LUMO energy gap for this compound was 0.17985 Hartree. researchgate.netmdpi.com For conjugated systems, as the size of the conjugated pi system increases, the HOMO-LUMO energy gap decreases, leading to absorption of light at longer wavelengths. libretexts.org

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Triazolopyridine Derivative

| Parameter | Energy (Hartree) researchgate.netmdpi.com |

|---|---|

| HOMO | -0.23933 |

| LUMO | -0.05948 |

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netscispace.com The MEP map displays molecular size and shape along with color-coded regions of different electrostatic potential. researchgate.net Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net

For a related compound, 2-chloro-5-nitropyridine, the MEP map showed the most negative region (red) around the nitro group, indicating it as the preferred site for electrophilic attack. researchgate.net Conversely, the blue regions, indicating positive potential, would be the sites for nucleophilic attack. researchgate.net The MEP analysis for 5-chlorouracil (B11105) also helped in understanding the charge distribution and reactive sites. nih.gov Such maps are instrumental in studying the relationship between a molecule's structure and its physicochemical properties. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions among bonds in a molecule. It is used to investigate charge transfer or delocalization of electron density from occupied Lewis-type NBOs (donors) to empty non-Lewis NBOs (acceptors). The stabilization energy E(2) associated with these interactions quantifies the extent of charge transfer.

While specific NBO analysis data for this compound is not available in the provided search results, the principles of NBO analysis can be applied to understand the electronic interactions within the molecule. The electron-withdrawing nature of the chlorine atoms and the pyrimidine ring would significantly influence the charge distribution and intramolecular charge transfer interactions.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or nucleic acid. These studies are fundamental in drug discovery and development.

Prediction of Structure-Function Relationships

Molecular docking studies can predict the preferred binding orientation of a ligand to a receptor and estimate the strength of the interaction. This information is crucial for understanding the structure-activity relationship (SAR), which correlates the chemical structure of a molecule with its biological activity. nih.gov For instance, in a study of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, molecular docking was used to demonstrate that these compounds are potent inhibitors of enzymes like 14-alpha demethylase. nih.gov

Although specific docking studies for this compound are not detailed in the provided search results, its structural features suggest it could be a substrate or inhibitor for various enzymes. The chloro and chloromethyl groups are reactive sites that can form covalent bonds with nucleophilic residues in a protein's active site, potentially leading to irreversible inhibition. The pyrimidine core is a common scaffold in many biologically active molecules, and its interactions with a receptor can be predicted and analyzed through molecular modeling to guide the design of new, more potent compounds.

Applications of 2 Chloro 5 Chloromethyl Pyrimidine As a Synthetic Intermediate

The compound 2-Chloro-5-(chloromethyl)pyrimidine is a pivotal intermediate in the synthesis of a wide array of chemical products, most notably in the agrochemical and pharmaceutical industries. Its bifunctional nature, featuring two reactive chlorine atoms at different positions on the pyrimidine (B1678525) ring and its methyl substituent, allows for versatile chemical modifications, making it a valuable building block for complex molecules.

Viii. Future Directions and Emerging Research Areas

Development of More Sustainable Synthetic Pathways

Traditional methods for synthesizing pyrimidine (B1678525) derivatives often rely on hazardous solvents and toxic reagents, presenting environmental and health risks. rasayanjournal.co.in Consequently, a significant research effort is underway to develop "green" and sustainable synthetic routes. These modern approaches prioritize financial feasibility, eco-friendliness, high yields, and minimal toxicity. rasayanjournal.co.inbenthamdirect.com

Key green chemistry techniques being explored for pyrimidine synthesis include:

Microwave-Assisted Synthesis: This method can reduce reaction times and improve yields. rasayanjournal.co.innih.gov

Ultrasound-Assisted Synthesis: The use of ultrasonic waves can enhance reaction rates and efficiency. rasayanjournal.co.innih.gov

Solvent-Free and Catalyst-Free Reactions: Eliminating solvents and catalysts simplifies processes and reduces waste. nih.govresearchgate.net

Biocatalysis: Employing enzymes as catalysts offers a highly specific and environmentally friendly alternative. powertechjournal.com

Use of Greener Solvents: Ionic liquids are being investigated as recyclable and less toxic solvent alternatives. rasayanjournal.co.in

While many of these green methods are applied to the broader class of pyrimidines, their adaptation for the specific synthesis of 2-Chloro-5-(chloromethyl)pyrimidine is a key area of future development. For instance, a patented method describes a one-step reaction to produce 2-Chloro-5-(chloromethyl)pyridine using a supported palladium chloride catalyst, which boasts a molar yield of around 50%, produces minimal waste, and allows for the recovery of the precious metal catalyst. patsnap.com Another approach involves liquid-phase chlorination using an acid buffering agent to reduce by-products and achieve a target product yield of about 90%. google.com These innovations highlight a clear trend towards more environmentally benign manufacturing processes.

Table 1: Comparison of Synthetic Approaches for Pyrimidine Derivatives

| Method | Key Advantages | Challenges/Considerations |

| Traditional Synthesis | Well-established procedures | Use of hazardous materials, significant waste generation. rasayanjournal.co.inpowertechjournal.com |

| Microwave-Assisted | Reduced reaction times, higher yields. rasayanjournal.co.in | Scalability for industrial production. |

| Ultrasound-Assisted | Enhanced reaction rates. nih.gov | Specialized equipment requirements. |

| Solvent-Free | Reduced waste, simplified workup. nih.gov | Limited to certain reaction types. |

| Biocatalysis | High specificity, eco-friendly. powertechjournal.com | Catalyst stability and cost. |

Exploration of Novel Reactivity Patterns

The two chlorine atoms in this compound are attached to different types of carbon atoms—one on the aromatic pyrimidine ring and one on the methyl group. This structural feature allows for distinct reactivity at each site. The chloromethyl group is particularly susceptible to nucleophilic substitution, where the chlorine is replaced by other functional groups like amines, thiols, or alkoxides.

Future research is focused on uncovering new and selective reactions. For example, a recent study detailed the synthesis of novel bioactive derivatives by first converting this compound into a hydrazinyl intermediate, which was then reacted with various aromatic aldehydes to form hydrazone compounds. asianpubs.org These derivatives showed potential antimicrobial and anti-malarial properties, demonstrating how exploring new reaction pathways can lead to valuable new molecules. asianpubs.org

Furthermore, cross-coupling reactions, such as the Negishi cross-coupling, have been successfully used to create complex pyrimidine derivatives on a large scale, avoiding the need for chromatography purification. researchgate.net The investigation of substituent effects on the pyrimidine ring is also a crucial area, as it guides the design of functional molecules with specific properties. researchgate.net

High-Throughput Screening for New Derivatization

High-throughput screening (HTS) and combinatorial chemistry are revolutionizing the process of drug discovery and materials science. openaccessjournals.com These techniques involve the rapid, parallel synthesis of large libraries of compounds, which can then be quickly tested for desired properties. openaccessjournals.com The core idea is to systematically vary different parts of a molecule's structure to explore a vast chemical space efficiently. openaccessjournals.com

This compound is an ideal scaffold for combinatorial chemistry due to its dual reactive sites. Libraries of compounds can be generated by reacting it with a diverse set of nucleophiles. For example, reacting the chloromethyl group with various amines or the chloro-substituted ring position with different partners can quickly produce thousands of unique derivatives.

This approach is instrumental in identifying lead compounds for new drugs. For instance, a library of 2,4,5-trisubstituted pyrimidines was synthesized and screened to identify potent inhibitors of enzymes in the malaria parasite. nih.gov This study found that substitutions at the 5-position of the pyrimidine ring were crucial for modulating activity, with chloro and bromo groups being particularly effective. nih.gov

Advanced Computational Approaches for Rational Design

Computational chemistry and in silico (computer-based) methods are becoming indispensable tools in modern chemical research. powertechjournal.combiotech-asia.org These approaches allow scientists to model and predict the behavior of molecules, guiding the design of new compounds with specific functions and reducing the need for time-consuming and expensive laboratory experiments.

For pyrimidine-based compounds, in silico screening helps identify molecules that are likely to bind to therapeutic targets. biotech-asia.orgresearchgate.net Molecular docking studies, for example, can simulate how a derivative of this compound might fit into the active site of a protein, predicting its potential as a drug candidate. researchgate.netresearchgate.net These computational tools can also predict a compound's pharmacokinetic properties (how it is absorbed, distributed, metabolized, and excreted) and potential toxicity. mdpi.comjneonatalsurg.com

Recent studies have utilized these methods to design novel pyrimidine derivatives as potential anticancer agents and anti-inflammatory drugs. biotech-asia.orgresearchgate.netmdpi.com By combining computational design with laboratory synthesis, researchers can more rationally and efficiently develop new therapeutic agents based on the versatile pyrimidine scaffold.

Q & A

Q. What are the recommended methods for synthesizing 2-Chloro-5-(chloromethyl)pyrimidine in laboratory settings?

Q. How should researchers safely handle this compound given its hazardous properties?

- Methodological Answer : The compound is classified as a corrosive solid (UN3261) with acute toxicity (Category 4, oral) and skin corrosion (Sub-category 1B) . Safe handling requires:

- PPE : Chemical-impermeable gloves (EN 374 standard), safety goggles, and fire-resistant lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers, away from bases and oxidizers.

- Disposal : Collect waste separately and consult hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Proton signals for chloromethyl groups appear at δ ~4.5–5.0 ppm, while pyrimidine ring protons resonate at δ ~7.0–8.5 ppm .

- X-ray Crystallography : Resolves intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and confirms planar molecular geometry (r.m.s. deviation <0.05 Å) .

- IR Spectroscopy : Identifies C-Cl (600–800 cm⁻¹) and C-N (1200–1400 cm⁻¹) stretches .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties of this compound?

Q. What strategies are employed to resolve contradictions between experimental and computational data in structural analysis of halogenated pyrimidines?

- Methodological Answer : Discrepancies in NMR shifts or bond lengths can arise from solvent effects or basis set limitations. To resolve these:

- Use polarizable continuum models (PCM) in DFT to account for solvent interactions.

- Validate computational results with high-resolution X-ray data (e.g., interatomic distances ±0.02 Å) .

- Perform conformational analysis to identify dominant tautomers or rotamers .

Q. In designing metal complexes with this compound as a ligand, what coordination modes are observed and how do they influence reactivity?

- Methodological Answer : The compound can act as a monodentate (via pyrimidine N) or bidentate ligand (N and Cl). For example, cobalt(II) complexes with analogous ligands show square-planar geometry, enhancing catalytic activity in oxidation reactions . Reactivity is modulated by electron-withdrawing Cl groups, which stabilize metal centers and alter redox potentials .

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound derivatives for medicinal applications?

- Methodological Answer :

- Solvent Optimization : Anhydrous acetonitrile or dichloromethane minimizes side reactions .

- Catalysis : Use K₂CO₃ to deprotonate intermediates and accelerate nucleophilic substitution .

- Design of Experiments (DoE) : Vary temperature (80–120°C), stoichiometry, and reaction time to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.